6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE
Overview
Description
6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE typically involves a three-component reaction. This reaction includes 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid, using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and effortless workup without the need for chromatography .
Chemical Reactions Analysis
6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline-5,11-dione derivatives, while reduction could produce dihydroquinazoline derivatives .
Scientific Research Applications
6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-(DIMETHYLAMINO)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE can be compared with other quinazoline derivatives such as:
- 2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydroquinazolin-4-one
- 2-(2-thieno)-4-[4-sulfonamidobenzylamino]-6-iodo-quinazoline
These compounds share similar structural features but differ in their biological activities and therapeutic applications.
Properties
IUPAC Name |
6-(dimethylamino)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-18(2)20-15-11-7-3-4-8-12(11)16(21)19(15)14-10-6-5-9-13(14)17(20)22/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJKGZCHGCOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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